molecular formula C19H12ClN5O2S B11489200 8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile

8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile

Cat. No.: B11489200
M. Wt: 409.8 g/mol
InChI Key: QQVOGTSLMLXFMM-UHFFFAOYSA-N
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Description

“8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile” is a complex organic compound that belongs to the class of pyrano[2,3-d]thieno[3,2-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophenes, and pyridines. Key steps may involve:

    Cyclization reactions: to form the pyrano and thieno rings.

    Amination reactions: to introduce the amino groups.

    Substitution reactions: to incorporate the chlorophenyl and methylamino groups.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography.

    Scale-up processes: to ensure consistent production at larger volumes.

Chemical Reactions Analysis

Types of Reactions

“8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile” can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups back to amino groups.

    Substitution: Replacement of the chlorophenyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate.

    Reducing agents: such as sodium borohydride.

    Substitution reagents: such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield nitro derivatives.

    Reduction: may yield amine derivatives.

    Substitution: may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound may be explored for their potential as drugs. Their ability to interact with specific molecular targets makes them candidates for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[2,3-d]thieno[3,2-b]pyridines with different substituents. Examples include:

  • 6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile
  • 8-amino-6-(4-methylphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile

Uniqueness

The uniqueness of “8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile” lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H12ClN5O2S

Molecular Weight

409.8 g/mol

IUPAC Name

12-amino-10-(4-chlorophenyl)-4-(methylamino)-8-oxo-13-oxa-3-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-5,11-dicarbonitrile

InChI

InChI=1S/C19H12ClN5O2S/c1-24-19-11(7-22)14-16(28-19)15-13(18(26)25-14)12(10(6-21)17(23)27-15)8-2-4-9(20)5-3-8/h2-5,12,24H,23H2,1H3,(H,25,26)

InChI Key

QQVOGTSLMLXFMM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl)C(=O)N2)C#N

Origin of Product

United States

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